molecular formula C8H4BrF5 B1472872 2,4-Difluoro-3-(trifluoromethyl)benzyl bromide CAS No. 1445995-80-1

2,4-Difluoro-3-(trifluoromethyl)benzyl bromide

Cat. No. B1472872
CAS RN: 1445995-80-1
M. Wt: 275.01 g/mol
InChI Key: WXGJNEQJYXWCQZ-UHFFFAOYSA-N
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Description

“2,4-Difluoro-3-(trifluoromethyl)benzyl bromide” is a chemical compound with the CAS Number: 1445995-80-1 . It is also known by its IUPAC Name as 1-(bromomethyl)-2,4-difluoro-3-(trifluoromethyl)benzene . It is typically stored at ambient temperature and is a liquid in its physical form .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found in the search results, it’s worth noting that similar compounds, such as “3-(Trifluoromethyl)benzyl bromide”, have been used in the preparation of various chemical derivatives .


Molecular Structure Analysis

The InChI Code for “this compound” is 1S/C8H4BrF5/c9-3-4-1-2-5(10)6(7(4)11)8(12,13)14/h1-2H,3H2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 275.02 .

Scientific Research Applications

Trifluoromethoxylation of Aliphatic Substrates

Marrec et al. (2010) explored the reaction of tetrabutylammonium triphenyldifluorosilicate with 2,4-dinitro(trifluoromethoxy)benzene, leading to the formation of aliphatic trifluoromethyl ethers. This process showcases the substitution of activated bromides, such as benzyl bromide, signifying the potential for 2,4-difluoro-3-(trifluoromethyl)benzyl bromide in similar reactions (Marrec et al., 2010).

Benzylic Brominations in Synthetic Chemistry

Suarez et al. (2009) demonstrated benzylic brominations using N-bromosuccinimide in (trifluoromethyl)benzene. This method involves photochemical activation and provides a high-yielding reaction. It suggests the potential use of this compound in similar benzylic bromination processes (Suarez et al., 2009).

Trifluoroethylation of Organoboronic Acids and Esters

Zhao and Hu (2012) explored the direct introduction of a trifluoromethyl group into functionalized aromatic compounds. The study highlights the potential of this compound in forming trifluoroethylated products, which are of interest in medicinal chemistry and related fields (Zhao & Hu, 2012).

Trifluoromethylation of Benzyl Bromides for Medicinal Chemistry

Kawai et al. (2011) described copper-mediated chemoselective trifluoromethylation at the benzylic position, facilitating the creation of structurally diverse medicinal candidates. This underscores the potential role of this compound in medicinal chemistry applications (Kawai et al., 2011).

Safety and Hazards

“2,4-Difluoro-3-(trifluoromethyl)benzyl bromide” is classified as dangerous, with hazard statements indicating it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause severe skin burns and eye damage . Safety measures include avoiding breathing its vapors, mist, or gas, and ensuring adequate ventilation .

Mechanism of Action

Target of Action

It is known that this compound is often used in the synthesis of other complex molecules .

Mode of Action

2,4-Difluoro-3-(trifluoromethyl)benzyl bromide is a chemical reagent used in organic synthesis. It is often used in Suzuki–Miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond-forming reactions. In these reactions, the bromide group in the molecule acts as a leaving group, allowing the formation of new carbon-carbon bonds .

Biochemical Pathways

The compound’s use in the synthesis of chemokine antagonists suggests that it may indirectly influence biochemical pathways related to immune response and inflammation.

Result of Action

As a reagent in chemical synthesis, its primary role is to facilitate the formation of new chemical bonds, leading to the creation of new molecules with potential biological activity .

Action Environment

The action of this compound is highly dependent on the conditions under which the chemical reactions it is involved in are carried out. Factors such as temperature, pH, and the presence of other reagents can significantly influence the compound’s reactivity and the outcomes of the reactions it participates in .

properties

IUPAC Name

1-(bromomethyl)-2,4-difluoro-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF5/c9-3-4-1-2-5(10)6(7(4)11)8(12,13)14/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXGJNEQJYXWCQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CBr)F)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501192170
Record name Benzene, 1-(bromomethyl)-2,4-difluoro-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501192170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1445995-80-1
Record name Benzene, 1-(bromomethyl)-2,4-difluoro-3-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1445995-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-(bromomethyl)-2,4-difluoro-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501192170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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